(Dodecylbenzyl)triethylammonium chloride
CAS No.: 28679-24-5
Cat. No.: VC18532668
Molecular Formula: C25H46ClN
Molecular Weight: 396.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28679-24-5 |
|---|---|
| Molecular Formula | C25H46ClN |
| Molecular Weight | 396.1 g/mol |
| IUPAC Name | triethyl(1-phenyltridecyl)azanium;chloride |
| Standard InChI | InChI=1S/C25H46N.ClH/c1-5-9-10-11-12-13-14-15-16-20-23-25(24-21-18-17-19-22-24)26(6-2,7-3)8-4;/h17-19,21-22,25H,5-16,20,23H2,1-4H3;1H/q+1;/p-1 |
| Standard InChI Key | ZXZQUCFQXMJSLE-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCCCCCCC(C1=CC=CC=C1)[N+](CC)(CC)CC.[Cl-] |
Introduction
Chemical Structure and Properties
(Dodecylbenzyl)triethylammonium chloride belongs to the class of cationic surfactants, characterized by a hydrophobic dodecylbenzyl group and a hydrophilic triethylammonium moiety. Its molecular formula is , with a molecular weight of 396.09 g/mol . The compound’s structure comprises a benzyl group attached to a dodecyl (C12) alkyl chain, coupled with a triethylammonium chloride group. This configuration confers amphiphilic properties, enabling it to interact with both polar and non-polar substances.
Key Physical and Chemical Properties
The compound’s cationic nature allows it to adsorb onto negatively charged surfaces, making it effective in applications requiring dispersion or emulsification .
Synthesis and Production
Synthetic Methodology
The synthesis of (dodecylbenzyl)triethylammonium chloride typically involves a two-step process:
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Quaternization Reaction: Triethylamine reacts with dodecylbenzyl chloride in a polar solvent (e.g., ethanol) under reflux conditions.
This exothermic reaction proceeds at 60–80°C, with yields exceeding 85% after purification .
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Purification: The crude product is recrystallized from acetone or ethanol to remove unreacted starting materials and byproducts .
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to optimize temperature control and mixing efficiency. Automated systems regulate reactant stoichiometry, ensuring consistent product quality. Post-synthesis, the compound is formulated into aqueous solutions (50–80% active content) or dried powders for commercial distribution .
Applications in Industrial and Scientific Contexts
Surfactant and Emulsifier
The compound’s amphiphilic structure enables it to reduce surface tension in aqueous systems, facilitating:
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Oil-in-Water Emulsions: Stabilizing immiscible phases in agrochemical formulations .
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Detergent Formulations: Enhancing dirt suspension in cleaning products .
Ion Exchange and Catalysis
As a phase-transfer catalyst, (dodecylbenzyl)triethylammonium chloride accelerates reactions between hydrophilic and hydrophobic reactants. For example, it mediates nucleophilic substitutions in organic synthesis, improving reaction rates by up to 70% compared to non-catalytic conditions .
Niche Applications
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Textile Industry: Serves as an antistatic agent in synthetic fiber production .
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Petroleum Sector: Acts as a demulsifier in crude oil processing .
Comparison with Analogous Quaternary Ammonium Compounds
(Dodecylbenzyl)triethylammonium chloride differs structurally from common QACs like benzalkonium chloride (BAC) and cetyltrimethylammonium chloride (CTAC):
The triethylammonium group in the target compound reduces water solubility compared to trimethyl variants but enhances compatibility with organic solvents .
Recent Research and Future Directions
Recent studies (2023–2025) highlight emerging applications:
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Nanotechnology: As a stabilizing agent for gold nanoparticles in catalytic systems .
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Environmental Remediation: Potential use in microplastic aggregation and removal from wastewater .
Critical research gaps include:
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Ecotoxicology: Long-term effects on aquatic ecosystems.
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Synergistic Formulations: Compatibility with anionic surfactants and oxidizers.
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